GSK726701A

EP4 Receptor Pharmacology cAMP Accumulation Assay Partial Agonism

Procure GSK726701A for EP4-targeted pain studies. This partial agonist (67% intrinsic activity) delivers 10-fold greater potency than celecoxib (ED50 0.2 mg/kg) and full neuropathic allodynia reversal at 3 mg/kg—a 10-fold dose advantage over gabapentin. >100-fold selectivity over related prostanoid receptors eliminates confounding signals. Robust oral bioavailability and low clearance validated in rat, dog, and monkey enable reliable PK/PD modeling. Choose GSK726701A when mechanistic precision, translational validity, and benchmark performance against clinical gold standards are non-negotiable.

Molecular Formula C24H22FNO5
Molecular Weight 423.4 g/mol
Cat. No. B3182594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK726701A
Synonyms(4-(4,9-bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo(f)isoindol-2-yl)-2-fluorophenyl)acetic acid
GSK726701A
Molecular FormulaC24H22FNO5
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC(=C(C=C4)CC(=O)O)F
InChIInChI=1S/C24H22FNO5/c1-3-30-22-16-7-5-6-8-17(16)23(31-4-2)21-18(22)13-26(24(21)29)15-10-9-14(11-20(27)28)19(25)12-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,27,28)
InChIKeyYJEFCZJZEASKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK726701A for Procurement: A Selective EP4 Receptor Partial Agonist with Differentiated Preclinical Pain Efficacy Profile


GSK726701A, chemically named {4-[4,9-bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid (CAS 945721-87-9), is a small-molecule prostaglandin E2 receptor 4 (EP4) partial agonist [1]. Developed for the investigation of inflammatory and neuropathic pain, this compound exhibits a molecular weight of 423.43 g/mol and a molecular formula of C24H22FNO5 . Its pharmacological profile is characterized by high target selectivity, distinct intrinsic activity relative to full agonists, and a well-documented translational pharmacokinetic and efficacy package across multiple preclinical species [1].

Why GSK726701A Cannot Be Substituted with Alternative EP4 Agonists or Standard Analgesics


Substituting GSK726701A with other EP4 agonists or analgesics introduces significant scientific and translational risks. Its unique combination of partial agonism at EP4 receptors (67% intrinsic activity) combined with broad cross-species pharmacokinetic validation distinguishes it from full agonists that may induce different physiological feedback or tolerance [1]. Furthermore, direct substitution with clinical gold-standard analgesics is not equivalent; GSK726701A demonstrates 10-fold greater potency than celecoxib in reversing inflammatory hypersensitivity (ED50 0.2 mg/kg vs. full reversal at 10 mg/kg) and achieves full reversal of neuropathic allodynia at a 10-fold lower dose than gabapentin (3 mg/kg vs. 30 mg/kg) [1]. These data highlight that GSK726701A is not a simple replacement but a mechanistically distinct tool requiring specific procurement for studies targeting the EP4 pathway.

Quantitative Differentiation of GSK726701A: Head-to-Head Evidence Against Comparators


EP4 Partial Agonism: Quantified Intrinsic Activity Differentiates from Full Agonists

GSK726701A exhibits partial agonism at the EP4 receptor with a pEC50 of 7.4 and an intrinsic activity of 67% in a cAMP accumulation assay [1]. This contrasts with the endogenous full agonist PGE2, which elicits a maximal cAMP response [1]. Partial agonism can be advantageous in certain disease contexts by providing a more sustained and regulated downstream signal without inducing receptor desensitization or excessive activation that may occur with full agonists [1].

EP4 Receptor Pharmacology cAMP Accumulation Assay Partial Agonism

EP4 Receptor Selectivity: >100-Fold Window Over Related Prostanoid Receptors

GSK726701A demonstrates high selectivity for the EP4 receptor, with no significant activity against a panel of other prostanoid receptors (EP1-3, DP1, FP, IP, TP) at concentrations up to 1 µM [1]. The selectivity window is quantified as >100-fold against each of these receptors [1]. This contrasts with many non-selective prostanoid modulators that exhibit cross-reactivity, leading to ambiguous interpretation of in vivo results [1].

Receptor Selectivity Off-Target Profiling Prostanoid Receptors

In Vivo Potency in Inflammatory Pain: 10-Fold Improvement Over Celecoxib in FCA Model

In the rat Freund's Complete Adjuvant (FCA) model of chronic joint inflammation, GSK726701A exhibits an ED50 of 0.2 mg/kg for reversal of hypersensitivity [1]. This represents a >10-fold increase in potency compared to the COX-2 inhibitor celecoxib, which requires a dose of 10 mg/kg to achieve full reversal of hypersensitivity in the same model [1]. This demonstrates that EP4 partial agonism offers a more potent intervention point for inflammatory pain than COX-2 inhibition.

Inflammatory Pain FCA Model ED50

Efficacy in Neuropathic Pain: Equivalent Full Reversal at 10-Fold Lower Dose Than Gabapentin

In the rat Chronic Constriction Injury (CCI) model of neuropathic pain, GSK726701A (3 mg/kg, oral, twice daily for 8 days) induced a time-dependent, full reversal of mechanical allodynia [1]. This effect was equivalent to the clinical gold standard gabapentin, but achieved at a 10-fold lower dose (gabapentin at 30 mg/kg) [1]. This indicates that EP4 partial agonism may offer a more efficient therapeutic index for neuropathic pain management.

Neuropathic Pain CCI Model Allodynia

Translational Pharmacokinetics: Validated Low Clearance and High Bioavailability Across Species

GSK726701A exhibits a consistent and favorable pharmacokinetic profile across three preclinical species, supporting its use in translational pain research. In rat, dog, and monkey, it shows low blood clearance (CLb: 1, 4, and 4 mL/min/kg, respectively) and good oral bioavailability (Fpo: 112%, 69%, and 50%, respectively) [1]. This cross-species PK predictability is critical for designing in vivo efficacy studies and interpreting pharmacodynamic responses [1].

Pharmacokinetics Oral Bioavailability Translational Research

Human Whole Blood Assay Confirms Target Engagement in a Physiologically Relevant System

In a human whole blood (HWB) assay designed to mimic in vivo target engagement, GSK726701A inhibits LPS-induced TNFα production with a pEC50 of 8.2 and an intrinsic activity of 68% [1]. This assay bridges the gap between recombinant cellular systems and in vivo efficacy, providing a more physiologically relevant measure of anti-inflammatory potential [1].

Human Whole Blood Assay TNFα Inhibition Translational Biomarker

Optimal Research Applications for GSK726701A Based on Differentiated Evidence


Mechanistic Studies of EP4 Partial Agonism in Pain Pathways

Researchers investigating the downstream signaling effects of EP4 receptor activation can utilize GSK726701A as a selective pharmacological tool. Its defined partial agonist profile (67% intrinsic activity) and >100-fold selectivity over related prostanoid receptors [1] allow for precise dissection of EP4-mediated contributions to inflammatory and neuropathic pain, without confounding signals from other EP subtypes or full agonism-induced desensitization.

Benchmarking EP4 Efficacy Against Standard-of-Care Analgesics in Preclinical Models

Due to its well-characterized efficacy and potency advantage over celecoxib (10-fold) and gabapentin (10-fold) [1], GSK726701A serves as an excellent benchmark compound for evaluating new analgesic candidates targeting inflammatory (FCA) or neuropathic (CCI) pain. Its validated cross-species PK [1] further supports its use in multi-species comparative efficacy studies.

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The compound's robust and consistent oral bioavailability and low clearance across rat, dog, and monkey [1] make it a reliable candidate for PK/PD modeling. Researchers can confidently design studies to correlate plasma exposure with pain behavior reversal, leveraging the established ED50 values (0.2 mg/kg in FCA) and full reversal doses (3 mg/kg in CCI) [1] to inform dosing regimens and interpret pharmacodynamic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK726701A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.